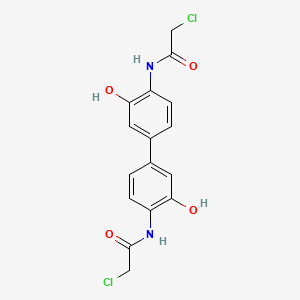

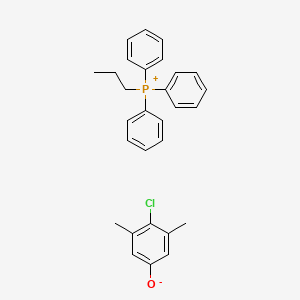

4-chloro-3,5-dimethylphenolate;triphenyl(propyl)phosphanium

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-chloro-3,5-diméthylphénolate ; triphényl(propyl)phosphanium est un composé chimique qui combine les propriétés du 4-chloro-3,5-diméthylphénolate et du triphényl(propyl)phosphanium

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du 4-chloro-3,5-diméthylphénolate ; triphényl(propyl)phosphanium implique la réaction du 4-chloro-3,5-diméthylphénol avec le bromure de triphényl(propyl)phosphonium. La réaction se produit généralement dans un solvant organique tel que le dichlorométhane ou le toluène, sous reflux. Le produit est ensuite purifié par recristallisation ou chromatographie sur colonne afin d'obtenir le composé souhaité avec une pureté élevée.

Méthodes de production industrielle

La production industrielle de ce composé suit des voies de synthèse similaires mais à plus grande échelle. Les conditions de réaction sont optimisées pour assurer un rendement et une pureté maximum. L'utilisation de réacteurs à flux continu et de systèmes automatisés contribue à l'accroissement efficace du processus de production.

Analyse Des Réactions Chimiques

Types de réactions

Le 4-chloro-3,5-diméthylphénolate ; triphényl(propyl)phosphanium subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé en utilisant des agents oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium.

Réduction : Des réactions de réduction peuvent être effectuées en utilisant des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

Substitution : Les réactions de substitution aromatique électrophile sont courantes, où l'atome de chlore peut être remplacé par d'autres substituants en utilisant des réactifs tels que les halogènes ou les agents nitrants.

Réactifs et conditions courantes

Oxydation : Peroxyde d'hydrogène, permanganate de potassium.

Réduction : Borohydrure de sodium, hydrure de lithium et d'aluminium.

Substitution : Halogènes, agents nitrants.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des quinones correspondantes, tandis que les réactions de substitution peuvent produire divers phénols substitués .

Applications de la recherche scientifique

Le 4-chloro-3,5-diméthylphénolate ; triphényl(propyl)phosphanium a plusieurs applications dans la recherche scientifique :

Chimie : Utilisé comme réactif en synthèse organique et en catalyse.

Biologie : Investigué pour ses propriétés antimicrobiennes contre diverses souches bactériennes.

Industrie : Utilisé dans la production de produits chimiques et de matériaux spéciaux .

Mécanisme d'action

Le mécanisme d'action du 4-chloro-3,5-diméthylphénolate ; triphényl(propyl)phosphanium implique son interaction avec des cibles moléculaires spécifiques. Le composé peut agir comme un électrophile dans les réactions de substitution, où il forme un intermédiaire cationique qui réagit avec les nucléophiles. Ce mécanisme est crucial dans son activité antimicrobienne, où il perturbe les membranes cellulaires bactériennes et inhibe la fonction enzymatique .

Applications De Recherche Scientifique

4-chloro-3,5-dimethylphenolate;triphenyl(propyl)phosphanium has several scientific research applications:

Mécanisme D'action

The mechanism of action of 4-chloro-3,5-dimethylphenolate;triphenyl(propyl)phosphanium involves its interaction with specific molecular targets. The compound can act as an electrophile in substitution reactions, where it forms a cationic intermediate that reacts with nucleophiles. This mechanism is crucial in its antimicrobial activity, where it disrupts bacterial cell membranes and inhibits enzyme function .

Comparaison Avec Des Composés Similaires

Composés similaires

4-chloro-3,5-diméthylphénol : Partage la structure du phénol mais ne possède pas la partie triphényl(propyl)phosphanium.

Triphénylphosphine : Contient le groupe triphénylphosphine mais ne possède pas la composante 4-chloro-3,5-diméthylphénolate.

Unicité

Le 4-chloro-3,5-diméthylphénolate ; triphényl(propyl)phosphanium est unique en raison de sa structure combinée, qui lui confère des propriétés chimiques et biologiques distinctes.

Propriétés

Numéro CAS |

94201-77-1 |

|---|---|

Formule moléculaire |

C29H30ClOP |

Poids moléculaire |

461.0 g/mol |

Nom IUPAC |

4-chloro-3,5-dimethylphenolate;triphenyl(propyl)phosphanium |

InChI |

InChI=1S/C21H22P.C8H9ClO/c1-2-18-22(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21;1-5-3-7(10)4-6(2)8(5)9/h3-17H,2,18H2,1H3;3-4,10H,1-2H3/q+1;/p-1 |

Clé InChI |

YLLSQFHKJLUIPH-UHFFFAOYSA-M |

SMILES canonique |

CCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.CC1=CC(=CC(=C1Cl)C)[O-] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-[4-[(2-Cyanoethyl)ethylamino]-O-tolyl]vinyl]-1,3,3-trimethyl-3H-indolium acetate](/img/structure/B12690800.png)